[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene
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Overview
Description
[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a benzylbutenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonyl chloride with a benzylbutenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using benzenesulfonyl chloride and benzylbutenyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride
- Benzylbutenyl derivatives
- Sulfone and sulfide derivatives
Uniqueness
[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a benzenesulfonyl group with a benzylbutenyl structure makes it a versatile compound for various applications .
Properties
CAS No. |
62872-75-7 |
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Molecular Formula |
C23H22O2S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-2-benzylbut-3-enyl]benzene |
InChI |
InChI=1S/C23H22O2S/c1-2-23(18-20-12-6-3-7-13-20,19-21-14-8-4-9-15-21)26(24,25)22-16-10-5-11-17-22/h2-17H,1,18-19H2 |
InChI Key |
MPKPLBXSGWJBCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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